Zongorine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zongorine typically involves extraction from natural sources. The process includes the collection, drying, and crushing of plant material, followed by extraction with solvents. The final step involves isolation and purification to obtain pure this compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through natural extraction processes due to its complex structure and the challenges associated with its synthetic production .
Chemical Reactions Analysis
Types of Reactions
Zongorine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced alkaloid derivatives.
Scientific Research Applications
Chemistry: Zongorine is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemistry and natural product research.
Industry: Although not widely used in industrial applications, this compound’s potential for use in pharmaceuticals and biotechnology is being explored.
Mechanism of Action
The mechanism of action of Zongorine involves its interaction with specific molecular targets and pathways. This compound has been shown to exhibit anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular receptors and signaling pathways, leading to the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Zongorine is structurally similar to other alkaloid compounds, such as Bullatine G and other members of the Aconitum family . These compounds share similar hexacyclic frameworks and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of unique functional groups that contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C22H31NO3 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(1R,2R,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one |
InChI |
InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1 |
InChI Key |
CBOSLVQFGANWTL-SQQOAYDSSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C |
Pictograms |
Acute Toxic |
Synonyms |
songorine songorine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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